Lipophilicity Advantage Over 3-Ethyl and 3-Cyclopropyl Analogs
The target compound's LogP of −0.3 is significantly higher (less hydrophilic) than the 3-cyclopropyl analog (LogP −0.83) [1]. Measured LogD at pH 7.4 is −0.29, indicating that the compound remains predominantly in the aqueous phase under physiological conditions, which reduces the risk of nonspecific hydrophobic protein binding commonly associated with more lipophilic 1,2,4-oxadiazole building blocks such as the 3-phenyl variant (LogD 2.43) [2][3]. This narrow LogD window distinguishes the 3-methyl derivative from both bulkier and smaller alkyl-substituted analogs, providing a predictable starting point for fragment-based drug design where excessive lipophilicity must be avoided.
| Evidence Dimension | Lipophilicity (LogP; XLogP3) |
|---|---|
| Target Compound Data | LogP = −0.3 (XLogP3); LogD (pH 7.4) = −0.29 |
| Comparator Or Baseline | 3-Cyclopropyl analog: LogP = −0.83. 3-Ethyl analog: LogP = −0.75. 3-(3-Trifluoromethylphenyl) analog: LogD (pH 7.4) = 2.43. |
| Quantified Difference | Target is +0.53 LogP units higher than 3-cyclopropyl; +0.45 LogP units higher than 3-ethyl; −2.72 LogD units lower than 3-(3-trifluoromethylphenyl) analog. |
| Conditions | Predicted XLogP3 (Angene Chemical); Predicted LogD (ChemBase JChem); Hit2Lead predicted LogP for cyclopropyl and ethyl analogs. |
Why This Matters
Selecting the 3-methyl analog ensures an optimal balance between aqueous solubility and membrane permeability, reducing late-stage attrition in fragment-to-lead campaigns caused by excessive hydrophobicity of alternative building blocks.
- [1] Angene Chemical. CAS 112960-56-2: XLogP3 = −0.3. Available at: https://www.angenechem.com/112960-56-2 View Source
- [2] ChemBase. (3-methyl-1,2,4-oxadiazol-5-yl)methanol: LogD (pH 7.4) = −0.28881085. Available at: http://www.chembase.cn/molecule-71636.html View Source
- [3] ChemBase. {3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol: LogD (pH 7.4) = 2.4328525. Available at: http://en.chembase.cn/molecule-40160.html View Source
